2-Chloro-6-(ethanesulfinyl)benzoic acid

Overview

Description

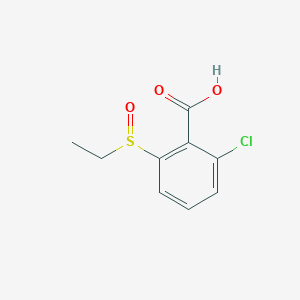

2-Chloro-6-(ethanesulfinyl)benzoic acid is an organic compound with the molecular formula C9H9ClO3S It is a derivative of benzoic acid, where the benzoic acid core is substituted with a chlorine atom at the 2-position and an ethanesulfinyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(ethanesulfinyl)benzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 2-chlorobenzoic acid, which is commercially available or can be synthesized by the oxidation of 2-chlorotoluene using potassium permanganate.

Introduction of Ethanesulfinyl Group: The ethanesulfinyl group can be introduced through a sulfoxidation reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Bulk Synthesis: Using large reactors to handle the starting materials and reagents.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Quality Control: Ensuring the product meets industry standards through rigorous testing and analysis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(ethanesulfinyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The ethanesulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.

Major Products Formed

Oxidation: Formation of 2-Chloro-6-(ethanesulfonyl)benzoic acid.

Reduction: Formation of 2-Chloro-6-(ethylthio)benzoic acid.

Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Agrochemical Applications

One of the primary applications of 2-Chloro-6-(ethanesulfinyl)benzoic acid is in the development of herbicides. The compound acts as an intermediate in synthesizing sulfonylurea herbicides, which are known for their high efficiency in controlling broadleaf weeds while minimizing crop injury.

- Case Study: Research indicates that derivatives of this compound exhibit potent herbicidal activity against various weed species, making them valuable in agricultural practices .

Pharmaceutical Applications

In the pharmaceutical sector, this compound serves as a precursor for synthesizing bioactive compounds with potential therapeutic effects.

- Case Study: A study highlighted its role in synthesizing new antimicrobial agents, where modifications to the sulfonyl group significantly enhanced antibacterial activity against strains such as E. coli .

Research has demonstrated that the biological activity of compounds derived from this compound can be attributed to their ability to inhibit specific enzymes involved in plant growth and bacterial metabolism.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(ethanesulfinyl)benzoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and proteins, altering their function and activity.

Pathways Involved: It can modulate various biochemical pathways, including oxidative stress response and signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

2-Chloro-6-mercaptobenzoic acid: Similar structure but with a mercapto group instead of an ethanesulfinyl group.

2-Chloro-6-ethoxybenzoic acid: Similar structure but with an ethoxy group instead of an ethanesulfinyl group.

Uniqueness

2-Chloro-6-(ethanesulfinyl)benzoic acid is unique due to the presence of the ethanesulfinyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

2-Chloro-6-(ethanesulfinyl)benzoic acid is an organic compound with significant potential in various biological applications. This compound features a benzoic acid core with a chlorine atom at the 2-position and an ethanesulfinyl group at the 6-position, giving it unique chemical properties that are under investigation for their biological activities, including antimicrobial and anticancer effects.

- Molecular Formula : C9H9ClO3S

- Molecular Weight : 224.68 g/mol

- Solubility : Soluble in organic solvents; specific solubility data indicates a solubility of approximately 1.27 mg/ml in water.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays have revealed that it can induce apoptosis in cancer cell lines, potentially by modulating oxidative stress pathways and affecting cellular signaling cascades. Further research is needed to elucidate the specific molecular targets and mechanisms involved.

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/ml against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Mechanisms

A recent study focused on the anticancer effects of this compound on human breast cancer cells (MCF-7). The results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values determined to be around 25 µM. The study suggested that the compound induces apoptosis via the mitochondrial pathway, characterized by increased levels of reactive oxygen species (ROS) and activation of caspases.

The biological activities of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.

- Oxidative Stress Modulation : It appears to enhance oxidative stress within cells, leading to apoptosis in cancer cells.

- Signal Transduction Pathways : Alterations in signal transduction pathways have been noted, which may affect cell proliferation and survival.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Benzoic acid derivative | Antimicrobial, Anticancer |

| 2-Chloro-6-mercaptobenzoic acid | Benzoic acid derivative | Moderate antimicrobial |

| 2-Chloro-4-(methylsulfonyl)benzoic acid | Benzoic acid derivative | Limited biological activity |

Uniqueness : The presence of the ethanesulfinyl group distinguishes this compound from its analogs, contributing to its enhanced biological activities compared to compounds like 2-Chloro-6-mercaptobenzoic acid.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-6-(ethanesulfinyl)benzoic acid, and what reaction conditions are critical for optimizing yield?

Answer: Synthesis typically involves sequential functionalization of a benzoic acid scaffold. Key steps include:

- Chlorination and sulfinyl group introduction : Electrophilic substitution using chlorinating agents (e.g., Cl2/FeCl3) followed by ethanesulfinyl group attachment via nucleophilic substitution or oxidation of a thioether intermediate.

- Ester hydrolysis : Conversion of ester-protected intermediates to the free acid using NaOH or LiOH in aqueous THF/MeOH .

Critical Parameters :

| Step | Reagents/Conditions | Potential By-Products |

|---|---|---|

| Chlorination | Cl2, FeCl3, 0–5°C | Over-chlorinated isomers |

| Sulfinylation | Ethanesulfinyl chloride, DCM, RT | Sulfone by-products (if over-oxidized) |

| Hydrolysis | 2M NaOH, 60°C, 6h | Incomplete deprotection |

Optimization Strategies :

- Use low temperatures (<10°C) during chlorination to minimize isomerization.

- Monitor sulfinylation progress via TLC to avoid over-oxidation .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:

Data Collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 200 K to reduce thermal motion artifacts.

Structure Solution : Employ direct methods (e.g., SHELXT) for phase determination .

Refinement : SHELXL for least-squares refinement with anisotropic displacement parameters for non-H atoms .

Recommended Tools :

| Software | Application | Reference |

|---|---|---|

| SHELXTL | Structure solution/refinement | |

| WinGX | Crystallographic data visualization | |

| ORTEP-3 | Thermal ellipsoid plotting |

Key Metrics :

Q. What analytical techniques are used to confirm the purity and identity of this compound?

Answer:

- LC-MS : Quantifies purity and detects trace impurities. Use a C18 column with 0.1% formic acid in H2O/MeOH gradient (retention time ~8–10 min) .

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR in DMSO-d6 to confirm substitution patterns (e.g., δ ~12.5 ppm for -SO- group) .

- FT-IR : Peaks at 1680 cm<sup>−1</sup> (C=O) and 1040 cm<sup>−1</sup> (S=O) .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly?

Answer: Graph set analysis (GSA) is used to classify hydrogen bonds:

- Descriptors : Chains (C), rings (R), or self-assembled motifs (e.g., dimeric R2<sup>2</sup>(8)).

- Tools : Mercury or CrystalExplorer for topology mapping .

Case Study :

In analogous chloro-fluorobenzoic acids, carboxyl O-H···O=S interactions form infinite chains (C(6) motif), while Cl···π contacts stabilize layered packing .

Q. How can contradictory spectral or crystallographic data be resolved during structural characterization?

Answer: Common Issues :

- Disordered sulfinyl groups : Refine with split positions or isotropic constraints.

- Ambiguous NMR peaks : Use 2D experiments (HSQC, HMBC) to assign overlapping signals .

Resolution Workflow :

Cross-validate SCXRD data with DFT-optimized geometries (e.g., Gaussian09).

Compare experimental vs. calculated IR/Raman spectra for functional group consistency .

Q. What challenges arise in interpreting mass spectral data for sulfinyl-containing benzoic acids?

Answer:

- Fragmentation Patterns :

Example HRMS Data :

| Compound | Observed [M+H]<sup>+</sup> | Calculated [M+H]<sup>+</sup> | Error (ppm) |

|---|---|---|---|

| Target | 275.0245 | 275.0248 | 1.1 |

Strategies :

Properties

IUPAC Name |

2-chloro-6-ethylsulfinylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3S/c1-2-14(13)7-5-3-4-6(10)8(7)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDVICEKZORAOPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)C1=C(C(=CC=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.